molecular formula C21H20FN3O2 B5549237 [5-(3-fluorophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone

[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone

Cat. No.: B5549237
M. Wt: 365.4 g/mol
InChI Key: AYHMTUSVMIHQCP-UHFFFAOYSA-N
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Description

[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with a fluorophenyl group and an azetidine ring substituted with a methoxy group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3-fluorophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The fluorophenyl group is introduced via electrophilic aromatic substitution reactions. The azetidine ring is synthesized through cyclization reactions involving amines and epoxides. The final step involves coupling these intermediates under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to speed up the reactions. The purification process often involves techniques such as recrystallization and chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific structural features.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [5-(3-fluorophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazole and azetidine rings can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [5-(4-chlorophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone
  • [5-(3-bromophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone

Uniqueness

Compared to similar compounds, [5-(3-fluorophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets.

Properties

IUPAC Name

[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-14-5-2-3-6-16(14)13-27-18-11-25(12-18)21(26)19-10-23-24-20(19)15-7-4-8-17(22)9-15/h2-10,18H,11-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHMTUSVMIHQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2CN(C2)C(=O)C3=C(NN=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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